N-[(Naphthalen-2-yl)methyl]glycine
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Overview
Description
2-((Naphthalen-2-ylmethyl)amino)acetic acid is an organic compound characterized by the presence of a naphthalene ring attached to an amino acetic acid moiety. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Naphthalen-2-ylmethyl)amino)acetic acid typically involves the reaction of naphthalene-2-carbaldehyde with glycine in the presence of a reducing agent. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-((Naphthalen-2-ylmethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed:
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalene-2-methylamine derivatives.
Substitution: Naphthalene-2-ylmethyl-substituted acetic acid derivatives
Scientific Research Applications
2-((Naphthalen-2-ylmethyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-((Naphthalen-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- Naphthalene-2-carboxylic acid
- Naphthalene-2-methylamine
- Naphthalene-2-ylacetic acid
Comparison: 2-((Naphthalen-2-ylmethyl)amino)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Unlike naphthalene-2-carboxylic acid, which primarily undergoes carboxylation reactions, 2-((Naphthalen-2-ylmethyl)amino)acetic acid can participate in a broader range of reactions due to the presence of both amino and acetic acid functional groups .
This comprehensive overview highlights the significance of 2-((Naphthalen-2-ylmethyl)amino)acetic acid in various fields of research and industry. Its unique properties and versatile applications make it a compound of great interest to scientists and researchers.
Properties
CAS No. |
88720-18-7 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,14H,8-9H2,(H,15,16) |
InChI Key |
HFCYVIPXTXOJHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CNCC(=O)O |
Origin of Product |
United States |
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